Superior Antimycobacterial Potency of the TBAJ-876 Derivative vs. Bedaquiline
The derivative synthesized using the (2,3,6-trimethoxypyridin-4-yl)methanol core, TBAJ-876, demonstrates significantly more potent in vitro activity against Mycobacterium tuberculosis H37Rv compared to its parent drug, bedaquiline. The Minimum Inhibitory Concentration (MIC90) for TBAJ-876 is 4 ng/mL, a 10-fold improvement over bedaquiline's MIC90 of 40 ng/mL under identical replicating conditions [1]. This increased potency is a direct result of the optimized DARQ core, of which the target compound is a key precursor.
| Evidence Dimension | Antimycobacterial Potency (MIC90) |
|---|---|
| Target Compound Data | TBAJ-876 (derivative): MIC90 = 4 ng/mL |
| Comparator Or Baseline | Bedaquiline: MIC90 = 40 ng/mL |
| Quantified Difference | 10-fold more potent (4 ng/mL vs 40 ng/mL) |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv under replicating conditions |
Why This Matters
This 10-fold potency advantage is a critical differentiator for programs aiming to develop more effective treatments for drug-resistant tuberculosis, directly impacting the selection of the DARQ scaffold and its synthetic building blocks.
- [1] IUPHAR/BPS Guide to Pharmacology. (2025). TBAJ-876 Ligand Page. View Source
